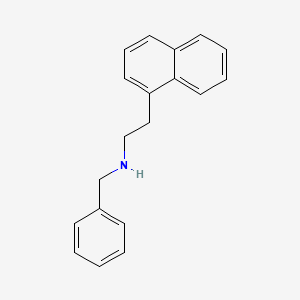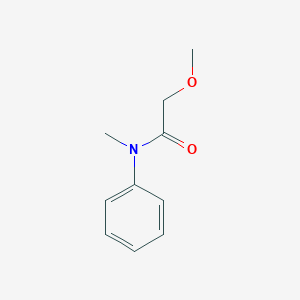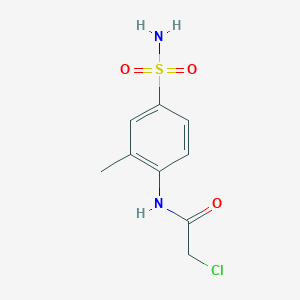
N-benzyl-1-naphthylethylamine
Vue d'ensemble
Description
N-benzyl-1-naphthylethylamine, also known as BNNE, is a synthetic compound that belongs to the class of phenylethylamines. BNNE has been extensively studied for its potential use in the field of neuroscience as a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in modulating dopaminergic and serotonergic neurotransmission. BNNE has shown promising results in preclinical studies as a potential therapeutic agent for various neuropsychiatric disorders.
Mécanisme D'action
N-benzyl-1-naphthylethylamine acts as a selective agonist for TAAR1, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. The activation of TAAR1 by this compound leads to the modulation of dopaminergic and serotonergic neurotransmission, which are involved in various physiological and behavioral functions such as reward, motivation, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release and uptake of dopamine and serotonin, which are implicated in various physiological and behavioral functions. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-benzyl-1-naphthylethylamine in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of dopaminergic and serotonergic neurotransmission. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
The potential therapeutic applications of N-benzyl-1-naphthylethylamine in neuropsychiatric disorders warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying the modulatory effects of this compound on dopaminergic and serotonergic neurotransmission. Further studies should also investigate the potential use of this compound as a cognitive enhancer and a neuroprotective agent. Additionally, the development of more potent and selective TAAR1 agonists may provide new insights into the role of TAAR1 in neuropsychiatric disorders.
Applications De Recherche Scientifique
N-benzyl-1-naphthylethylamine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, depression, and drug addiction. The selective activation of TAAR1 by this compound has been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of these disorders. This compound has also been studied for its potential use as a cognitive enhancer and a neuroprotective agent.
Propriétés
IUPAC Name |
N-benzyl-2-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-2-7-16(8-3-1)15-20-14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-12,20H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKIQVKLCRTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)

![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)


![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)






![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
